2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol
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Overview
Description
2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 4-nitrophenol and 1-hydroxy-2-methylpropan-2-one in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of nitro-phenolic oxides.
Reduction: Formation of amino-phenolic derivatives.
Substitution: Formation of alkyl or acyl derivatives of the phenolic compound.
Scientific Research Applications
2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the nitro group allows for redox reactions that can generate reactive oxygen species, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Hydroxy-2-methylpropiophenone
- 4-Hydroxy-2-quinolones
Uniqueness
Compared to similar compounds, 2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol is unique due to its Schiff base structure, which allows for versatile chemical modifications and the formation of metal complexes.
Properties
CAS No. |
25458-15-5 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[(1-hydroxy-2-methylpropan-2-yl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,7-14)12-6-8-5-9(13(16)17)3-4-10(8)15/h3-6,14-15H,7H2,1-2H3 |
InChI Key |
LFUQGVMMWIATOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N=CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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